molecular formula C9H19NO3S B566978 3-(CyclohexylaMino)-1-propanesulfonic-d17 Acid CAS No. 1219804-15-5

3-(CyclohexylaMino)-1-propanesulfonic-d17 Acid

Cat. No.: B566978
CAS No.: 1219804-15-5
M. Wt: 238.42 g/mol
InChI Key: PJWWRFATQTVXHA-HQUNSFHZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(CyclohexylaMino)-1-propanesulfonic-d17 Acid is a zwitterionic buffering agent commonly used in biochemical and molecular biology applications. It is known for its stability and effectiveness in maintaining pH levels in various experimental conditions. The compound has a molecular formula of C₉H₁₉NO₃S and a molar mass of 221.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(CyclohexylaMino)-1-propanesulfonic-d17 Acid typically involves the reaction of cyclohexylamine with 1,3-propanesultone. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(CyclohexylaMino)-1-propanesulfonic-d17 Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(CyclohexylaMino)-1-propanesulfonic-d17 Acid is widely used in scientific research due to its buffering capacity and stability. Some of its applications include:

Mechanism of Action

The buffering action of 3-(CyclohexylaMino)-1-propanesulfonic-d17 Acid is due to its ability to accept and donate protons, thereby maintaining a stable pH environment. The compound interacts with hydrogen ions in the solution, preventing significant changes in pH. This mechanism is crucial in biochemical and molecular biology experiments where pH stability is essential .

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclohexylamino)-1-propanesulfonic acid: Similar in structure but without the deuterium isotope.

    N-(2-Hydroxyethyl)piperazine-N’-(2-ethanesulfonic acid) (HEPES): Another zwitterionic buffer with a different pH range.

    2-(Cyclohexylamino)ethanesulfonic acid (CHES): Similar buffering capacity but different pH range

Uniqueness

3-(CyclohexylaMino)-1-propanesulfonic-d17 Acid is unique due to its deuterium isotope, which can be advantageous in certain nuclear magnetic resonance (NMR) studies. Its stability and effectiveness in maintaining pH levels make it a preferred choice in various scientific applications .

Properties

CAS No.

1219804-15-5

Molecular Formula

C9H19NO3S

Molecular Weight

238.42 g/mol

IUPAC Name

1,1,2,2,3,3-hexadeuterio-3-[(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)amino]propane-1-sulfonic acid

InChI

InChI=1S/C9H19NO3S/c11-14(12,13)8-4-7-10-9-5-2-1-3-6-9/h9-10H,1-8H2,(H,11,12,13)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D

InChI Key

PJWWRFATQTVXHA-HQUNSFHZSA-N

SMILES

C1CCC(CC1)NCCCS(=O)(=O)O

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])NC([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)O)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

C1CCC(CC1)NCCCS(=O)(=O)O

Synonyms

3-(CyclohexylaMino)-1-propanesulfonic-d17 Acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.